N,N',N''-(Benzene-1,3,5-triyl)tris(N-acetylacetamide)
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Overview
Description
N,N’,N’'-(Benzene-1,3,5-triyl)tris(N-acetylacetamide) is a complex organic compound characterized by its unique structure, which includes three acetylacetamide groups attached to a benzene ring at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-(Benzene-1,3,5-triyl)tris(N-acetylacetamide) typically involves the reaction of benzene-1,3,5-tricarboxylic acid with acetylacetamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’,N’'-(Benzene-1,3,5-triyl)tris(N-acetylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the acetylacetamide groups to amines.
Substitution: The acetylacetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N,N’,N’'-(Benzene-1,3,5-triyl)tris(N-acetylacetamide) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be employed in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which N,N’,N’'-(Benzene-1,3,5-triyl)tris(N-acetylacetamide) exerts its effects involves interactions with specific molecular targets. The acetylacetamide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein folding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’,N’'-(Benzene-1,3,5-triyl)tris(N-methylacetamide)
- N,N’,N’'-(Benzene-1,3,5-triyl)tris(N-ethylacetamide)
- N,N’,N’'-(Benzene-1,3,5-triyl)tris(N-propylacetamide)
Uniqueness
N,N’,N’'-(Benzene-1,3,5-triyl)tris(N-acetylacetamide) is unique due to its specific acetylacetamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
62715-88-2 |
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Molecular Formula |
C18H21N3O6 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-acetyl-N-[3,5-bis(diacetylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H21N3O6/c1-10(22)19(11(2)23)16-7-17(20(12(3)24)13(4)25)9-18(8-16)21(14(5)26)15(6)27/h7-9H,1-6H3 |
InChI Key |
QHOPJAYEBNSUPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC(=CC(=C1)N(C(=O)C)C(=O)C)N(C(=O)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
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